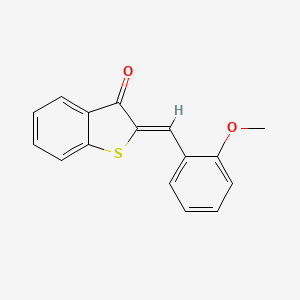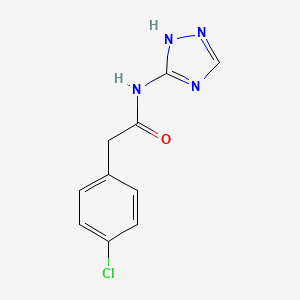![molecular formula C19H15ClF3NO2 B11610718 1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo indol, un grupo fenoxi y una cetona trifluorometilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona generalmente implica múltiples pasos, comenzando con la preparación del derivado del indol. Los pasos clave incluyen:
Formación del Núcleo Indol: El núcleo indol puede sintetizarse a través de la síntesis del indol de Fischer, que involucra la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del Grupo Fenoxi: El grupo fenoxi puede introducirse a través de una reacción de sustitución nucleofílica, donde el derivado del indol reacciona con 4-cloro-3-metilfenol en presencia de una base.
Adición de la Cetona Trifluorometilo:
Métodos de Producción Industrial: La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían utilizarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio u óxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la reducción del grupo cetona a un alcohol.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco o borohidruro de sodio en metanol.
Sustitución: Electrófilos como bromo o iones nitronio en presencia de un catalizador de ácido de Lewis.
Productos Principales:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Introducción de halógenos, grupos nitro u otros electrófilos.
Aplicaciones Científicas De Investigación
1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona tiene varias aplicaciones de investigación científica:
Química Medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Síntesis Orgánica: Puede servir como un bloque de construcción para la síntesis de moléculas más complejas, lo que facilita el desarrollo de nuevos materiales y productos farmacéuticos.
Ciencia de Materiales: Las propiedades del compuesto pueden explotarse en el diseño de nuevos materiales con características electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona involucra su interacción con objetivos moleculares como enzimas o receptores. El anillo indol puede participar en interacciones de apilamiento π-π, mientras que el grupo cetona trifluorometilo puede formar enlaces de hidrógeno o interactuar con sitios activos de las enzimas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos.
Compuestos Similares:
1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanol: Estructura similar, pero con un grupo alcohol en lugar de una cetona.
1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroacetamida: Estructura similar, pero con un grupo amida en lugar de una cetona.
Unicidad: La presencia del grupo cetona trifluorometilo en 1-{1-[2-(4-cloro-3-metilfenoxi)etil]-1H-indol-3-il}-2,2,2-trifluoroetanona confiere propiedades electrónicas únicas, lo que lo distingue de sus análogos. Este grupo puede mejorar la estabilidad y la reactividad del compuesto, lo que lo convierte en un intermedio valioso en la química sintética.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-CHLORO-3-METHYLPHENOXY)ACETIC ACID: A related compound with similar structural features but different functional groups.
4-CHLORO-3-METHYLPHENOXY)ETHYLAMMONIUM: Another compound with a phenoxyethyl group and chlorine substitution.
Uniqueness
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to its combination of an indole moiety with a phenoxyethyl group and a trifluoroethanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C19H15ClF3NO2 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H15ClF3NO2/c1-12-10-13(6-7-16(12)20)26-9-8-24-11-15(18(25)19(21,22)23)14-4-2-3-5-17(14)24/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
PROLUZKFEWPDME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11610662.png)
![7-(3-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11610665.png)
![2-{[1-Furan-2-yl-meth-(E)-ylidene]-hydrazono}-3-(4-methoxy-benzyl)-5-methyl-thiazolidin-4-one](/img/structure/B11610666.png)
![2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B11610669.png)
![5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11610672.png)

![N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610683.png)

![3-{(2E)-1-methyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide](/img/structure/B11610693.png)

![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate](/img/structure/B11610704.png)
![1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610705.png)

